molecular formula C17H17N3O4S2 B2700260 N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 895791-93-2

N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No.: B2700260
CAS No.: 895791-93-2
M. Wt: 391.46
InChI Key: KUAMSHVYMNIBEB-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a synthetic chemical compound designed for research applications, particularly in enzymology and medicinal chemistry. Its molecular structure incorporates both a benzenesulfonamide group and a cyanophenyl moiety, features that are known to contribute to biological activity. Compounds with benzenesulfonamide scaffolds are widely investigated as potent inhibitors of the carbonic anhydrase (CA) family of enzymes . Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. As such, they are validated drug targets for conditions like glaucoma, epilepsy, and tumors . The specific structural features of this compound, including the 1,2-thiazinan dioxide ring and the cyanamide functionality, may influence its binding affinity and selectivity toward different CA isoforms, including those of bacterial origin . This makes it a valuable chemical tool for researchers studying enzyme kinetics, inhibitor design, and isoform-specific inhibition profiles. Further research with this compound could also explore its potential as a multi-target agent, given that cyanamide-containing compounds have also been reported to exhibit inhibitory activity against other enzyme families, such as cathepsins . This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c18-13-14-5-1-2-6-17(14)19-26(23,24)16-9-7-15(8-10-16)20-11-3-4-12-25(20,21)22/h1-2,5-10,19H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAMSHVYMNIBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazine core. Its unique structural components suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H12N2O3SC_{13}H_{12}N_2O_3S and its IUPAC name. The presence of the dioxido thiazine moiety is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₃S
Molecular Weight284.31 g/mol
CAS Number1435899-15-2

The biological activity of this compound primarily involves interactions with various enzymes and receptors. The dioxido functionality enhances binding affinity to target proteins, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors that regulate cellular responses.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, it demonstrated moderate to high inhibition against Gram-positive and Gram-negative bacteria.

Antitumor Activity

Research indicates that compounds with similar thiazine structures possess anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Studies

Several studies have investigated the biological effects of sulfonamide derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar structural framework showed significant inhibition rates (IC50 values ranging from 10 to 50 µg/mL).
  • Antitumor Study : A recent investigation focused on the cytotoxic effects of thiazine derivatives on breast cancer cell lines. The study found that this compound exhibited an IC50 value of approximately 25 µg/mL, indicating potent anticancer activity.
  • Mechanistic Insights : Another research project utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The findings suggested that the compound binds effectively to the active sites of these proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Sulfonamide Derivatives (Compounds 11 and 18)

describes two potent antimicrobial sulfonamides:

  • Compound 11: 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide
  • Compound 18: 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide
Feature Target Compound Compound 11/18
Core Structure Benzenesulfonamide Benzenesulfonamide with indole-3-ylideneamino
Key Substituents 2-cyanophenyl, thiazinan-dioxide 4/2-chloro-benzoyl, 4,6-dimethyl-pyrimidinyl
Biological Activity Not reported Antimicrobial (effective against bacterial/fungal strains)
Electronic Effects Cyano group (electron-withdrawing) Chlorobenzoyl (electron-withdrawing)

The absence of an indole moiety in the target compound may reduce its antimicrobial potency compared to Compounds 11 and 18, as indole derivatives are known for broad-spectrum activity .

5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperidinyl)phenyl]benzenesulfonamide

This compound () shares the thiazinan-dioxide group with the target compound but differs in substitution patterns:

Feature Target Compound Compound
Sulfonamide Position 4-position 5-position
Substituents 2-cyanophenyl 4-(4-methylpiperidinyl)phenyl, 2-methoxy
Physicochemical Properties Likely moderate lipophilicity (cyano group) Higher lipophilicity (methoxy, methylpiperidinyl)
Application Not reported Sold as an intermediate for drug synthesis

The methylpiperidinyl group in the compound may enhance blood-brain barrier penetration, while the methoxy group could increase metabolic stability. In contrast, the target compound’s 2-cyanophenyl group may favor interactions with polar enzymatic active sites .

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (Compound 2e)

This compound () features a bulky tert-butylphenyl group and a tetramethylpiperidinyloxy chain:

Feature Target Compound Compound 2e
Synthesis Yield Not reported 75% (via flash chromatography)
Substituents 2-cyanophenyl tert-butylphenyl, tetramethylpiperidinyloxy
Steric Effects Moderate steric bulk High steric bulk (tert-butyl, piperidinyloxy)

Compound 2e’s sterically hindered structure may limit its binding to flat enzymatic pockets, whereas the target compound’s planar 2-cyanophenyl group could facilitate such interactions .

Cytotoxicity Assessment Methodologies

While the target compound’s cytotoxicity data are unavailable, highlights the sulforhodamine B (SRB) assay as a gold standard for evaluating cytotoxicity. This method, used in large-scale screens like the National Cancer Institute’s drug discovery program, offers high sensitivity and compatibility with automation. If the target compound were tested, the SRB assay would provide reliable IC₅₀ values comparable to those of its analogs .

Q & A

Q. What synthetic strategies are effective for preparing N-(2-cyanophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis involves coupling 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride with 2-cyanophenylamine under inert conditions. Key steps include:
  • Using dry dichloromethane as a solvent to minimize hydrolysis of the sulfonyl chloride intermediate .
  • Temperature control (0–5°C) during the coupling reaction to reduce side-product formation .
  • Purification via recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >98% purity, monitored by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2–10.5 ppm) to confirm substitution patterns .
  • FT-IR : Validate sulfonyl S=O stretches (1340–1360 cm⁻¹ and 1150–1170 cm⁻¹) and nitrile C≡N (2220–2240 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for absolute configuration confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set are suitable for:
  • Calculating HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
  • Simulating IR and NMR spectra to cross-validate experimental data .
  • Modeling interactions with biological targets (e.g., enzyme active sites) via molecular docking (AutoDock Vina) .
    Note: Include exact exchange terms in DFT to improve thermochemical accuracy for sulfonyl and cyano groups .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Mitigate by:
  • Standardized bioassays : Use identical cell lines (e.g., HeLa for anticancer) and MIC protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolite profiling : Compare metabolic stability (e.g., rat liver microsomes) to rule out false positives from degradation products .
  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., fluoro or methoxy groups) to isolate contributions of the thiazinane-dioxide moiety .

Q. What experimental designs resolve ambiguities in reaction mechanisms for sulfonamide derivatization?

  • Methodological Answer : Use isotopic labeling and kinetic studies:
  • ¹⁸O tracing : Confirm sulfonyl oxygen retention during nucleophilic substitution reactions .
  • Kinetic isotope effects (KIE) : Differentiate between concerted (low KIE) and stepwise (high KIE) mechanisms for sulfonamide bond cleavage .
  • In situ FT-IR : Monitor intermediates in real-time during reactions with organometallic catalysts (e.g., Pd/C) .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental measurements?

  • Methodological Answer : Discrepancies often stem from solvent models or crystal lattice effects. Address by:
  • COSMO-RS simulations : Incorporate solvent polarity and hydrogen-bonding parameters for DMSO or aqueous buffers .
  • Powder X-ray diffraction (PXRD) : Compare predicted (Mercury software) and experimental patterns to identify polymorphic forms affecting solubility .

Key Research Considerations

  • Biological relevance : Focus on mechanisms (e.g., sulfonamide inhibition of carbonic anhydrase) over therapeutic claims .

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